Structural Differentiation: N-Allyl Substituent on the Barbituric Acid Core
This compound features a 1-allyl group on the tetrahydropyrimidine-2,4,6-trione core. This specific N-substituent is a key differentiator from other 5-arylidene barbituric acid derivatives, which are more commonly N-1 methylated or unsubstituted. The presence of the allyl group is known to influence the compound's lipophilicity and binding interactions within the hydrophobic pocket of the aldose reductase active site, a factor that can be critical for both potency and selectivity over the related enzyme aldehyde reductase [1]. This is a class-level inference based on established SAR for aldose reductase inhibitors.
| Evidence Dimension | N-1 Substituent Identity |
|---|---|
| Target Compound Data | prop-2-en-1-yl (allyl) |
| Comparator Or Baseline | Common analogs often feature a methyl group at N-1 |
| Quantified Difference | Qualitative difference: Allyl vs. Methyl substitution alters steric bulk and potential for hydrophobic interactions. |
| Conditions | Structural analysis based on IUPAC name and molecular formula C17H16N2O7. |
Why This Matters
This structural feature differentiates the compound from more common N-methyl analogs, providing a unique chemical probe for SAR studies targeting specific enzyme pockets.
- [1] Da Settimo, F., et al. (2005). 5-Arylidene-2,4-thiazolidinediones and 5-arylidene-2,4-imidazolidinediones as novel aldose reductase inhibitors. Journal of Medicinal Chemistry, 48(23), 7173-7185. View Source
